

Dehydrocorydaline Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dehydrocorydaline chloride

Cat. No.: B1662811

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Introduction: Dehydrocorydaline, an alkaloid primarily isolated from the tubers of *Corydalis* species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of **Dehydrocorydaline chloride**, focusing on its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development.

Core Compound Information

Dehydrocorydaline chloride is the chloride salt form of the quaternary protoberberine alkaloid, Dehydrocorydaline.

Identifier	Value	Source
CAS Number	10605-03-5	[1] [2] [3] [4] [5] [6]
Chemical Name	5,6-dihydro-2,3,9,10-tetramethoxy-13-methyl-dibenzo[a,g]quinolizinium, monochloride	[2]
Synonyms	13-Methylpalmatine chloride, DHC	[1] [4] [6]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₄ NO ₄ • Cl	[2]
Molecular Weight	401.9 g/mol	[2][6]
Purity	≥95% (Commercially available)	[2]
Appearance	A solid	[2]
Solubility	DMSO: 20 mg/ml	[2]
SMILES	<chem>COC1=CC=C2C(C=--INVALID-LINK--=C(OC)C=C34)C4=C2C)=C1O</chem> <chem>C.[Cl-]</chem>	[2]
InChI Key	WXOSEFNJXIPZNV- UHFFFAOYSA-M	[2]

Molecular Structure

Below is the two-dimensional chemical structure of the Dehydrocorydaline cation.

The image you are requesting does not exist or is no longer available.

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Caption: Molecular structure of the Dehydrocorydaline cation (C₂₂H₂₄NO₄⁺).[7]

Pharmacological Data and Biological Activity

Dehydrocorydaline exhibits a wide range of biological effects, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial activities.

Quantitative In Vitro Data

Activity	Model System	Parameter	Value	Source
Anti-malarial	P. falciparum 3D7 strain	IC ₅₀	38 nM	[1] [4]
Cytotoxicity	Human Chondrocytes	IC ₅₀	49.65 µM	[8]
Monoamine Reuptake Inhibition	Human recombinant OCT2	IC ₅₀	0.137 µM	[2]
Monoamine Reuptake Inhibition	Human recombinant OCT3	IC ₅₀	0.354 µM	[2]
Antibacterial	Listeria monocytogenes	MIC	1 mg/mL	[9]
Antibacterial	Listeria monocytogenes	MBC	2 mg/mL	[9]

Quantitative In Vivo Data

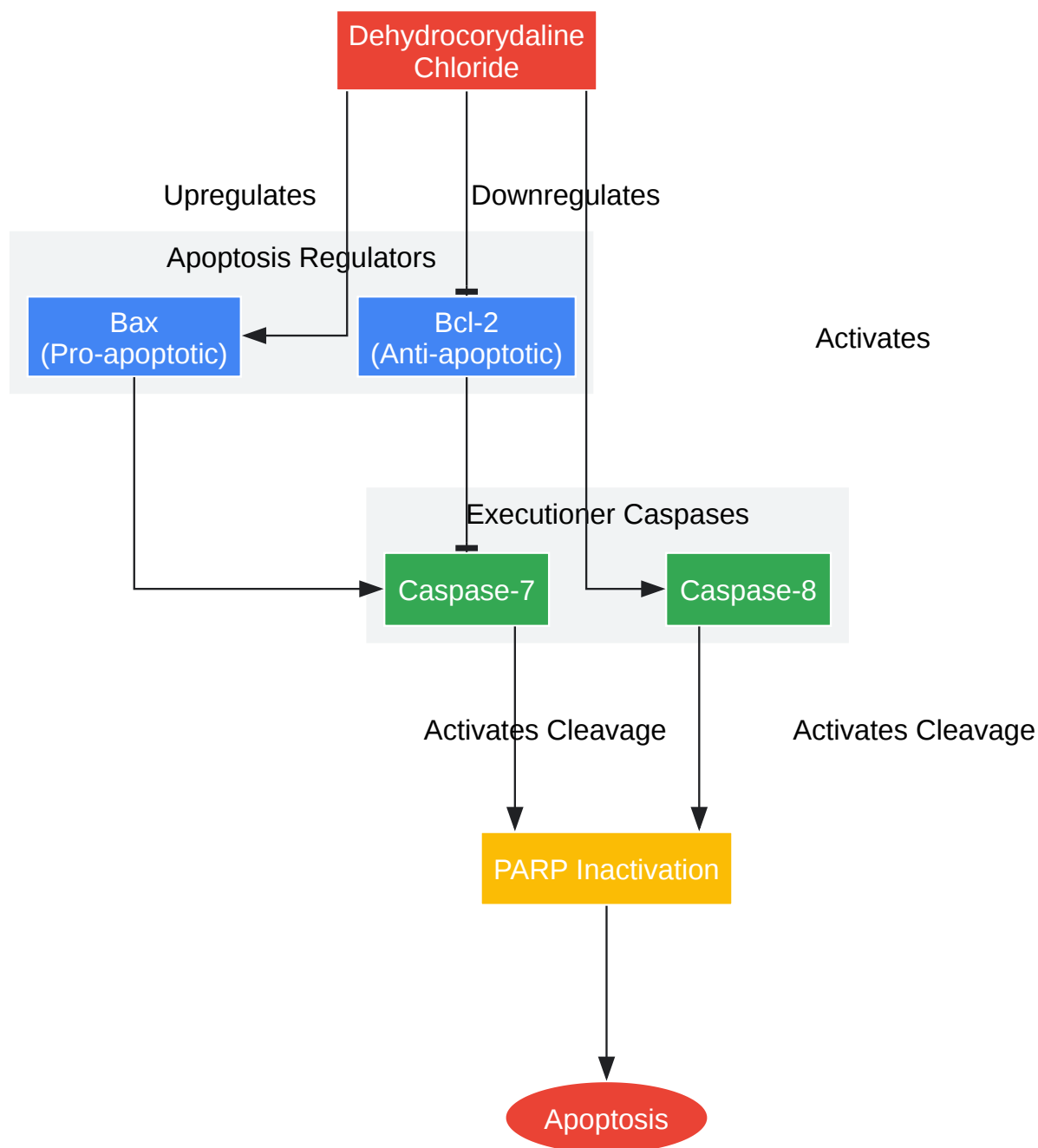
Activity	Animal Model	Dosage	Effect	Source
Antinociceptive	Acetic acid-induced writhing (mice)	10 mg/kg	Reduction in writhing	[2]
Antinociceptive	Formalin-induced pain (mice)	3.6, 6, or 10 mg/kg (i.p.)	Dose-dependent attenuation of pain responses	[1]
Antidepressant-like	Chronic unpredictable mild stress (mice)	1.5 and 3 mg/kg	Decreased immobility time in forced swim test	[2]
Bone Cancer Pain	Mouse model	10 mg/kg	Increased mechanical paw withdrawal threshold	[2]

Signaling Pathways and Mechanisms of Action

Dehydrocorydaline modulates several key signaling pathways to exert its therapeutic effects.

Apoptosis Regulation in Cancer Cells

Dehydrocorydaline induces apoptosis by modulating the expression of key regulatory proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio facilitates the activation of executioner caspases, such as caspase-7 and caspase-8, leading to the cleavage and inactivation of Poly (ADP-ribose) polymerase (PARP), a critical enzyme for DNA repair.[1][4]



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Caption: Dehydrocorydaline-induced apoptotic pathway.

Neuroprotective Effect via MAPK/ERK Pathway

In the central nervous system, excessive glutamate release can lead to excitotoxicity. Dehydrocorydaline has been shown to inhibit this process. It suppresses presynaptic voltage-dependent Ca^{2+} entry, which in turn prevents the activation of the MAPK/ERK signaling cascade. This leads to reduced phosphorylation of synapsin I, a protein crucial for synaptic vesicle mobilization, ultimately inhibiting the release of glutamate from nerve terminals.[10]

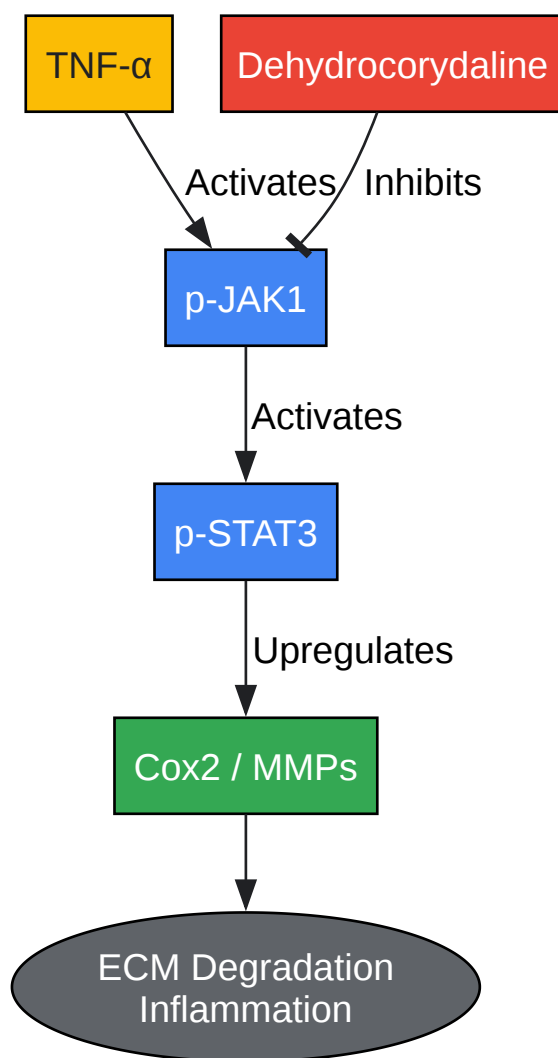


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Caption: Neuroprotective mechanism of Dehydrocorydaline.

Chondroprotective Effect via JAK/STAT Pathway

In the context of osteoarthritis, pro-inflammatory cytokines like $\text{TNF-}\alpha$ promote cartilage degradation. $\text{TNF-}\alpha$ activates the JAK1-STAT3 signaling pathway, leading to the expression of inflammatory mediators such as Cox2 and matrix-degrading enzymes. Dehydrocorydaline provides a chondroprotective effect by inhibiting the phosphorylation of JAK1 and STAT3, thereby blocking this inflammatory cascade and preserving the extracellular matrix.[8]



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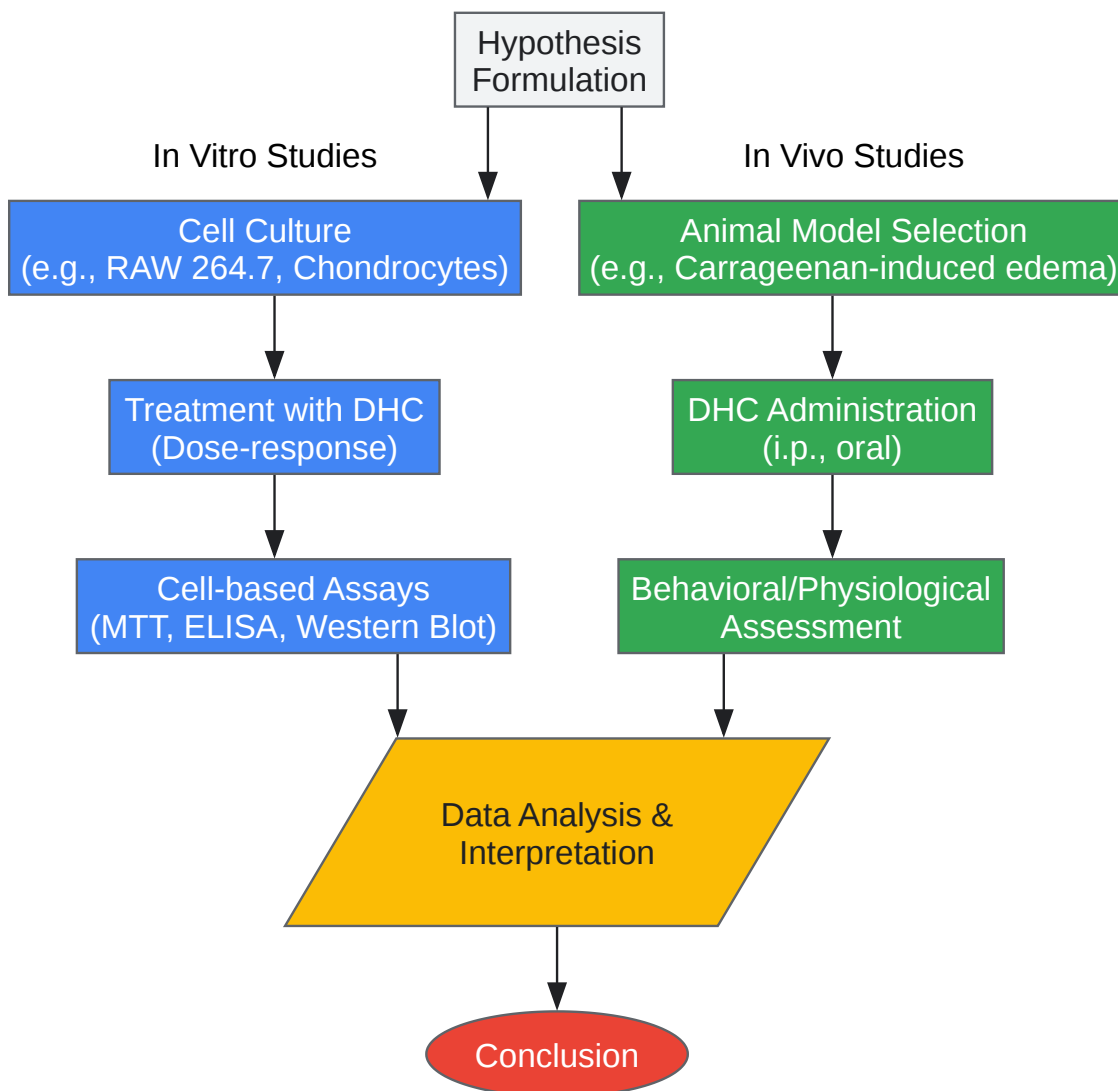
Caption: Inhibition of the JAK1/STAT3 pathway by Dehydrocorydaline.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key assays used to characterize the activity of Dehydrocorydaline.

General Experimental Workflow

A typical research workflow for evaluating the pharmacological properties of a compound like Dehydrocorydaline involves a combination of in vitro and in vivo studies.



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Caption: General workflow for in vitro and in vivo studies.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and cytotoxicity.^[11]

- **Cell Seeding:** Seed cells (e.g., human chondrocytes) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

- **Treatment:** Treat the cells with various concentrations of Dehydrocorydaline (e.g., 0-100 μ M) for the desired duration (e.g., 48 hours).
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the culture medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[\[11\]](#)

- **Animal Preparation:** Fast male Wistar rats (180-220 g) overnight with free access to water.
- **Initial Measurement:** Measure the initial volume of the right hind paw using a plethysmometer.
- **Compound Administration:** Administer Dehydrocorydaline (e.g., 10 mg/kg) or a vehicle control intraperitoneally (i.p.).
- **Induction of Inflammation:** After 30 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
- **Paw Volume Measurement:** Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Quantification of Pro-inflammatory Cytokines

This protocol is used to measure the effect of Dehydrocorydaline on the production of inflammatory cytokines in macrophage cell lines.[\[11\]](#)[\[12\]](#)

- Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates and allow them to adhere overnight.
- Pre-treatment: Pre-treat the cells with various concentrations of Dehydrocorydaline for 1 hour.
- Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
- Incubation and Collection: After 24 hours of incubation, collect the cell culture supernatant.
- ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

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- To cite this document: BenchChem. [Dehydrocorydaline Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662811#dehydrocorydaline-chloride-cas-number-and-molecular-structure]

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